2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
描述
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-18(10-24-13-21-17-4-2-1-3-16(17)19(24)27)23-15-7-5-14(6-8-15)9-25-12-20-11-22-25/h1-8,11-13H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYOAGTARMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetamide group. The triazole moiety is then introduced through a nucleophilic substitution reaction using a triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, can enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazoline and triazole derivatives, which can be further functionalized for specific applications.
科学研究应用
2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can enhance the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Modifications: Quinazolinone vs. Heterocyclic Analogues
Key Findings :
- Chloro Substitution: The 6-chloro derivative () exhibits enhanced anticancer activity compared to the non-halogenated target compound, likely due to increased lipophilicity and DNA intercalation .
- Triazole Position : 1,2,3-Triazole derivatives () show superior antibacterial activity over 1,2,4-triazole analogues, attributed to stronger interactions with bacterial topoisomerases .
- Phenyl Substituents : Hydrophobic groups (e.g., isopropyl in ) improve membrane permeability but reduce solubility, whereas polar groups (e.g., hydroxy in ) enhance target binding but lower bioavailability .
Side-Chain Variations: Acetamide Derivatives
Key Findings :
- Electron-Withdrawing Groups : Trifluoromethyl substituents () significantly enhance kinase inhibition by stabilizing ligand-receptor complexes through hydrophobic and electrostatic interactions .
- Amino-Methoxy Substitution: The 2-amino-4-methoxyphenyl variant () demonstrates potent antitubercular activity, likely due to improved penetration into mycobacterial cell walls .
生物活性
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a hybrid molecule that integrates quinazoline and triazole moieties, known for their diverse biological activities. Quinazolines are associated with anti-cancer and anti-inflammatory properties, while triazoles exhibit antifungal and antibacterial effects. This combination potentially enhances the pharmacological profile of the compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.34 g/mol. The structure features a quinazoline ring system substituted at the 3-position with an acetamide group linked to a triazole ring. This unique configuration is believed to contribute significantly to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : The initial step often involves the condensation of 2-aminobenzamide with an appropriate aldehyde.
- Introduction of the Triazole Moiety : This is achieved through nucleophilic substitution reactions.
- Final Acylation : The last step involves acylation to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound showed an IC50 value of 37 µM against specific cancer cell lines, indicating moderate potency .
Antifungal Activity
The triazole component is crucial for antifungal activity. Preliminary bioassays indicated that similar compounds displayed effective antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. For example, one study reported that a related triazole derivative exhibited an inhibition rate of 62% against G. zeae at a concentration of 50 µg/ml .
Antibacterial Activity
Research has also pointed towards antibacterial properties, particularly against resistant strains. Compounds sharing structural similarities have shown effectiveness in inhibiting bacterial growth, suggesting that this hybrid compound may also possess similar capabilities.
The proposed mechanism of action involves:
- Enzyme Inhibition : The quinazoline core interacts with specific enzymes, inhibiting their activity.
- Targeting Multiple Pathways : The triazole moiety enhances binding affinity to various biological targets, potentially modulating signaling pathways involved in disease progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activities |
|---|---|---|
| 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(phenyl)acetamide | Structure | Antimicrobial |
| 3-(5-substituted quinazolinone) derivatives | Structure | Anticancer |
| N-(triazolyl) acetamides | Structure | Antifungal |
The uniqueness of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its dual-targeting ability due to the combination of quinazoline and triazole functionalities. This structural diversity enhances its potential efficacy against multiple biological targets compared to compounds that possess either moiety alone.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated significant tumor reduction in xenograft models.
- Fungal Resistance Study : Research indicated that triazole derivatives could overcome resistance in fungal pathogens, providing a new avenue for treatment strategies.
常见问题
What are the optimal synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, and how can reaction conditions be controlled to maximize yield?
Basic:
The synthesis typically involves multi-step reactions, including cycloaddition for triazole formation and coupling reactions to integrate the quinazolinone core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole ring formation . Key steps include:
Triazole Synthesis : Reacting an alkyne (e.g., propargylamine derivatives) with an azide (e.g., 2-azido-N-phenylacetamide) using CuSO₄·5H₂O and sodium ascorbate as catalysts .
Quinazolinone Coupling : Introducing the 4-oxoquinazolin-3(4H)-yl moiety via nucleophilic substitution or amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced:
To optimize regioselectivity and yield:
- Catalyst Tuning : Use copper(I) iodide instead of CuSO₄ to enhance reaction speed and selectivity for 1,4-triazole isomers .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (0–5°C) minimize side reactions during coupling steps .
- Purification : Employ flash chromatography or recrystallization to isolate high-purity products, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
Basic:
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., quinazolinone NH at δ 10.2–10.5 ppm; triazole CH at δ 7.8–8.2 ppm). ¹³C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.12 for C₂₁H₁₈N₆O₂) .
Advanced:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions, confirming substituent positions .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
How can researchers design experiments to assess the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
Basic:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced:
- Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or EGFR kinase using AutoDock Vina. Compare binding affinities with reference drugs (e.g., methotrexate) .
- SAR Studies : Modify substituents (e.g., halogenation at quinazolinone C6) to correlate structure with activity .
What strategies are recommended for resolving contradictions in biological activity data between similar triazole-quinazoline derivatives?
Methodology:
Cross-Compound Comparison : Tabulate IC₅₀ values of analogs (e.g., 2-(6-chloro-2-oxoquinazolin-1-yl) derivatives vs. trifluoromethyl-substituted variants) to identify trends .
Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to assess consensus on target interactions .
Example Table:
| Compound Modification | Biological Activity (IC₅₀, µM) | Target |
|---|---|---|
| C6-Fluoro substitution | 12.5 (Anticancer) | EGFR Kinase |
| C4-Phenyl substitution | 18.2 (Antimicrobial) | DHFR |
What methodologies are employed to determine the physicochemical stability and solubility profile of this compound under various conditions?
Basic:
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP determination via HPLC) .
- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C indicates suitability for oral formulations) .
Advanced:
- Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and oxidants (H₂O₂) to identify degradation products via LC-MS .
- pH-Dependent Stability : Monitor hydrolysis rates using ¹H NMR in D₂O at varying pH .
What advanced computational and experimental approaches are utilized to elucidate the mechanism of action of this compound at the molecular level?
Advanced:
- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase Profiling : Screen against a panel of 100 kinases (e.g., Eurofins DiscoverX) to pinpoint inhibitory targets .
- Metabolomics : LC-MS/MS analysis of metabolic pathways (e.g., purine synthesis) disrupted by the compound .
Example Workflow:
Docking → Enzymatic Assays → Metabolomic Validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
